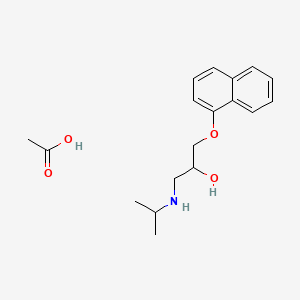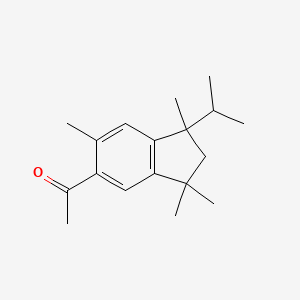
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is a complex organic compound Its structure includes an indene backbone with multiple methyl and isopropyl substitutions, making it a highly branched molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: Indene derivatives, methylating agents, and isopropylating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: To handle the volume of reactants.
Continuous Flow Systems: For efficient and consistent production.
Purification Processes: Such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: With reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts or solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone exerts its effects involves:
Molecular Targets: Specific enzymes or receptors in biological systems.
Pathways: Interaction with cellular pathways that regulate various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1H-inden-5-YL)ethanone: Lacks the isopropyl group.
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-4-YL)ethanone: Different position of the ethanone group.
Uniqueness
1-(2,3-Dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-YL)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
92836-10-7 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(1,3,3,6-tetramethyl-1-propan-2-yl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11(2)18(7)10-17(5,6)15-9-14(13(4)19)12(3)8-16(15)18/h8-9,11H,10H2,1-7H3 |
InChI-Schlüssel |
HADLISHZBKJUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)C)C(CC2(C)C(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




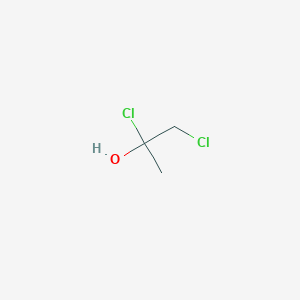
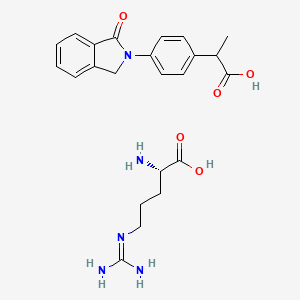

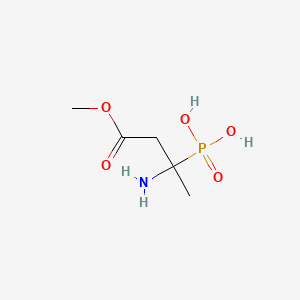
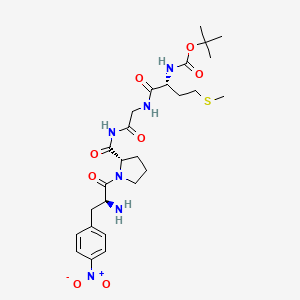
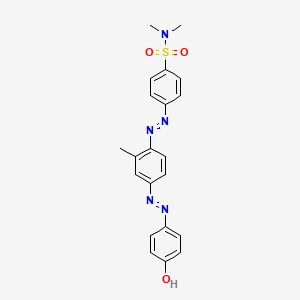


![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)


